Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate
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Overview
Description
Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate, also known as MMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. This compound is a sulfur-containing ester, which is synthesized through a multistep process.
Scientific Research Applications
Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and cancer. In material science, this compound has been used as a building block for the synthesis of new polymers and materials. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the cannabinoid receptor CB2, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have analgesic effects in animal models of pain. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate is its relatively simple synthesis method, which makes it readily available for laboratory experiments. In addition, this compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a drug candidate. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate. One potential direction is the development of this compound as a drug candidate for the treatment of Alzheimer's disease and cancer. Another direction is the study of this compound as a building block for the synthesis of new materials and polymers. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate involves a multistep process that starts with the reaction of 2-methylfuran with thionyl chloride to form 2-chloromethylfuran. This intermediate is then reacted with methyl mercaptan to form the corresponding thioether. The final step involves the esterification of the thioether with butanoic acid using a strong acid catalyst. The overall yield of the synthesis process is around 50%.
Properties
IUPAC Name |
methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8-9(5-6-13-8)14-7-3-4-10(11)12-2/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNXTEPBYMWONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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